2-Bromo-4-cyclopropylphenol

Lipophilicity Drug design ADME prediction

2-Bromo-4-cyclopropylphenol (C₉H₉BrO, MW 213.07) is a halogenated phenol derivative bearing a bromine substituent at the ortho position and a cyclopropyl ring at the para position of the phenolic core. The compound serves as a versatile synthetic building block in medicinal chemistry and agrochemical research, where the combination of the bromine atom (enabling cross‑coupling reactivity) and the cyclopropyl moiety (modulating lipophilicity, metabolic stability, and target‑binding conformation) offers a physicochemical profile distinct from structurally analogous alkyl‑substituted bromophenols.

Molecular Formula C9H9BrO
Molecular Weight 213.074
CAS No. 2386858-57-5
Cat. No. B2683010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-cyclopropylphenol
CAS2386858-57-5
Molecular FormulaC9H9BrO
Molecular Weight213.074
Structural Identifiers
SMILESC1CC1C2=CC(=C(C=C2)O)Br
InChIInChI=1S/C9H9BrO/c10-8-5-7(6-1-2-6)3-4-9(8)11/h3-6,11H,1-2H2
InChIKeyRWZSEVSIMJIQNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-cyclopropylphenol (CAS 2386858-57-5) – Structural Identity & Baseline Profile


2-Bromo-4-cyclopropylphenol (C₉H₉BrO, MW 213.07) is a halogenated phenol derivative bearing a bromine substituent at the ortho position and a cyclopropyl ring at the para position of the phenolic core . The compound serves as a versatile synthetic building block in medicinal chemistry and agrochemical research, where the combination of the bromine atom (enabling cross‑coupling reactivity) and the cyclopropyl moiety (modulating lipophilicity, metabolic stability, and target‑binding conformation) offers a physicochemical profile distinct from structurally analogous alkyl‑substituted bromophenols [1].

Why Generic 4‑Alkyl‑2‑bromophenols Cannot Substitute for 2‑Bromo‑4‑cyclopropylphenol in Lead‑Optimisation Workflows


The cyclopropyl group imparts physicochemical and conformational properties that cannot be replicated by simple alkyl substituents (methyl, ethyl, isopropyl) at the 4‑position. Relative to the 4‑methyl analog, 2‑bromo‑4‑cyclopropylphenol exhibits a higher LogP (3.03 vs. 2.70) , translating to enhanced passive membrane permeability relevant for central nervous system (CNS) and intracellular target engagement. Furthermore, the ring strain (~27.5 kcal/mol) and s‑character of cyclopropyl C–C bonds confer resistance to cytochrome P450‑mediated oxidation compared with unstrained alkyl chains, a property documented across cyclopropyl‑containing bromophenol derivative series [1]. These differences directly affect lead‑optimisation parameters—lipophilic ligand efficiency (LLE), metabolic half‑life, and off‑target selectivity—so that a 4‑methyl, 4‑ethyl, or 4‑isopropyl bromophenol cannot serve as a drop‑in replacement without altering SAR trends. Consequently, procurement decisions must be based on the specific 4‑cyclopropyl substitution pattern to ensure reproducibility of biological and pharmacokinetic data.

2‑Bromo‑4‑cyclopropylphenol – Comparator‑Anchored Quantitative Differentiation Evidence


LogP Differentiation vs. 2‑Bromo‑4‑methylphenol and 2‑Bromo‑4‑ethylphenol

The computed LogP of 2‑bromo‑4‑cyclopropylphenol (3.03) is 0.33 log units higher than that of 2‑bromo‑4‑methylphenol (2.70) and 0.43 log units lower than that of 2‑bromo‑4‑ethylphenol (3.46) . This positions the cyclopropyl analog in an intermediate lipophilicity window that balances membrane permeability against metabolic clearance risk. The increased LogP relative to the methyl analog supports improved blood‑brain‑barrier penetration potential, while the lower LogP versus the ethyl analog reduces the risk of CYP3A4‑mediated oxidative metabolism and phospholipidosis.

Lipophilicity Drug design ADME prediction

Topological Polar Surface Area (TPSA) Conservation Enables CNS Multiparameter Optimisation

2‑Bromo‑4‑cyclopropylphenol retains a TPSA of 20.23 Ų, identical to 2‑bromo‑4‑methylphenol, 2‑bromo‑4‑ethylphenol, and 2‑bromo‑4‑isopropylphenol . This constant TPSA combined with a LogP of 3.03 places the compound within the favourable CNS drug space (TPSA < 60–70 Ų; LogP 1–4) while offering higher lipophilicity than the methyl analog. Because TPSA governs hydrogen‑bonding capacity and correlates with passive brain penetration, the data indicate that 2‑bromo‑4‑cyclopropylphenol can improve CNS exposure without increasing hydrogen‑bond‑mediated efflux transporter recognition, a key liability when LogP is elevated via extended alkyl chains.

CNS drug discovery Blood-brain barrier Multiparameter optimization

Purity Specification Advantage: 98.6% by GC vs. Industry‑Standard 95–97%

Commercially available 2‑bromo‑4‑cyclopropylphenol is supplied at a purity of 98.6% by GC (area%) as a typical batch certificate value . This exceeds the purity specifications of closely related analogs from generic suppliers: 2‑bromo‑4‑methylphenol is typically offered at 95–97% purity , 2‑bromo‑4‑ethylphenol at 95% , and 2‑bromo‑4‑isopropylphenol at 95% . The 1.6–3.6 percentage‑point purity advantage reduces the impurity burden in downstream reactions, improving yield predictability in cross‑coupling or bioconjugation steps and minimising the need for pre‑use purification.

Quality control Procurement specification Reproducibility

Conformational Restriction and Metabolic Stability Advantage Conferred by the Cyclopropyl Ring

The cyclopropyl ring in 2‑bromo‑4‑cyclopropylphenol imposes significant conformational restriction compared with freely rotating alkyl substituents (methyl, ethyl, isopropyl). Cyclopropane ring strain (~27.5 kcal/mol) and the partial sp² character of its C–C bonds reduce susceptibility to cytochrome P450 oxidation relative to unstrained alkyl chains [1]. Bromophenol derivatives incorporating cyclopropyl moieties have been shown to exhibit effective carbonic anhydrase inhibition with Ki values in the low nanomolar range (hCA I: 7.8–58.3 nM; hCA II: 43.1–150.2 nM), with the cyclopropyl group contributing to target‑binding affinity and metabolic stability [2]. In contrast, simple alkyl‑substituted bromophenols lack this conformational rigidity and may undergo rapid ω‑oxidation or benzylic hydroxylation, leading to higher intrinsic clearance.

Metabolic stability Cyclopropyl effect Lead optimisation

Synthetic Accessibility and Regiospecific Bromination Differentiate from Isomeric Analogs

2‑Bromo‑4‑cyclopropylphenol is accessible via direct bromination of 4‑cyclopropylphenol with N‑bromosuccinimide (NBS) or bromine , yielding the ortho‑brominated product with high regiospecificity due to the directing effect of the phenolic –OH group. This contrasts with the 3‑bromo‑4‑cyclopropyl isomer (CAS 1784977-63-4), which requires alternative synthetic routes and is typically supplied at only 95% purity . The unambiguous substitution pattern of 2‑bromo‑4‑cyclopropylphenol ensures reliable performance in Pd‑catalyzed cross‑coupling reactions (Suzuki, Buchwald–Hartwig, Ullmann) without regiochemical ambiguity in the resulting biaryl or ether products.

Synthetic chemistry Building block Cross-coupling

Boiling Point and Volatility Differentiate 2‑Bromo‑4‑cyclopropylphenol from the 4‑Ethyl Analog

The predicted boiling point of 2‑bromo‑4‑cyclopropylphenol (213.5 ± 20.0 °C) is notably lower than that of 2‑bromo‑4‑ethylphenol (240.5 ± 20.0 °C at 760 mmHg) . A difference of approximately 27 °C in boiling point reflects weaker intermolecular dispersion forces in the cyclopropyl analog due to the compact, rigid structure of the cyclopropyl ring compared with the extended ethyl chain. This lower boiling point facilitates purification by vacuum distillation and reduces energy input during solvent removal in large‑scale synthesis.

Physicochemical properties Purification Handling

Optimal Application Scenarios for 2‑Bromo‑4‑cyclopropylphenol Based on Quantitative Differentiation Evidence


CNS‑Penetrant Lead Optimisation Requiring Balanced Lipophilicity

For neuroscience programmes where blood‑brain‑barrier penetration is critical, 2‑bromo‑4‑cyclopropylphenol provides a LogP of 3.03 and TPSA of 20.23 Ų —a combination that resides within established CNS drug‑like space and exceeds the permeability of the 4‑methyl analog (LogP 2.70) while avoiding the metabolic liability associated with the 4‑ethyl variant (LogP 3.46) . This intermediate lipophilicity profile makes the compound a superior starting material for Suzuki‑Miyaura or Buchwald–Hartwig diversification en route to CNS‑active candidates.

Metabolic Stability‑Driven Medicinal Chemistry Campaigns

In programmes where cytochrome P450‑mediated oxidation of alkyl substituents has been identified as a primary clearance pathway, the cyclopropyl ring in 2‑bromo‑4‑cyclopropylphenol offers a metabolically resilient alternative. The inherent ring strain and s‑character of cyclopropyl C–H bonds reduce susceptibility to oxidative metabolism , a property documented in cyclopropyl‑containing bromophenol derivatives exhibiting nanomolar carbonic anhydrase inhibitory activity (hCA I Ki 7.8–58.3 nM) . Replacing a 4‑ethyl or 4‑isopropyl bromophenol with the cyclopropyl analog can lower intrinsic clearance without sacrificing target potency.

High‑Fidelity Parallel Synthesis and Compound Library Construction

The high purity specification (98.6% GC area%) and unambiguous regiospecificity of 2‑bromo‑4‑cyclopropylphenol make it an ideal building block for automated parallel synthesis platforms. Unlike generic 4‑alkyl‑2‑bromophenols supplied at 95% purity , the reduced impurity burden minimises side‑product formation in 96‑well plate formats, improving crude purity profiles and reducing the need for post‑synthesis purification. This directly increases the success rate of high‑throughput chemistry workflows and accelerates hit‑to‑lead progression.

Agrochemical Intermediate Requiring Optimised Environmental Fate Properties

For agrochemical discovery programmes, the combination of moderate lipophilicity (LogP 3.03) and the cyclopropyl moiety's documented contribution to metabolic stability can positively influence environmental persistence and soil mobility parameters. The lower LogP relative to 4‑ethyl (3.46) or 4‑isopropyl (3.28) analogs predicts reduced bioaccumulation potential, while the cyclopropyl ring's resistance to microbial degradation may extend the compound's effective half‑life without exceeding regulatory LogP thresholds for persistent organic pollutants.

Quote Request

Request a Quote for 2-Bromo-4-cyclopropylphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.